(R)-TCO-OH: A Technical Guide to a Key Player in Bioorthogonal Chemistry
(R)-TCO-OH: A Technical Guide to a Key Player in Bioorthogonal Chemistry
(R)-TCO-OH, or (R)-trans-cyclooct-4-enol, stands as a pivotal tool for researchers, scientists, and drug development professionals engaged in the cutting edge of chemical biology and targeted therapeutics. Its unique combination of a strained trans-cyclooctene (B1233481) (TCO) core and a versatile hydroxyl handle makes it an exceptional reagent for bioorthogonal chemistry. This technical guide provides an in-depth exploration of the chemical structure, properties, and applications of (R)-TCO-OH, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate its effective implementation in the laboratory.
Chemical Structure and Properties
(R)-TCO-OH is a chiral molecule characterized by a highly strained eight-membered ring containing a trans double bond. This high ring strain is the driving force behind its remarkable reactivity in bioorthogonal reactions. The hydroxyl group provides a convenient point for further functionalization, allowing for its incorporation into a wide array of molecules, including PROTACs, peptides, proteins, and imaging agents.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O | N/A |
| Molecular Weight | 126.20 g/mol | N/A |
| CAS Number | 39637-78-0 | N/A |
| Appearance | Liquid | [1] |
| Purity | >95% | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment. | [1] |
Reactivity and Kinetics
The hallmark of TCO derivatives is their exceptionally fast reaction with tetrazines via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click" reaction is notable for its high speed and specificity, proceeding readily under physiological conditions without the need for a catalyst.
| Reaction Parameters | Value | Conditions | Reference |
| Second-order rate constant (k₂) with 3,6-dipyridyl-s-tetrazine | ~2,000 M⁻¹s⁻¹ | 9:1 Methanol/Water | [2] |
| Second-order rate constant (k₂) of TCO-conjugated CC49 antibody with an indium-labeled tetrazine | (13 ± 0.08) x 10³ M⁻¹s⁻¹ | PBS, 37°C | [3] |
Note: The reactivity of TCO derivatives can be influenced by substituents on both the TCO and the tetrazine partner.
Stability
A critical consideration for the use of TCO derivatives is their stability, as the strained trans-isomer can relax to the less reactive cis-isomer. This isomerization can be promoted by factors such as exposure to thiols. However, TCO-OH exhibits good stability, making it suitable for in vivo applications where prolonged residence times are necessary.
| Condition | Observation | Reference |
| In vivo (TCO-conjugated CC49 antibody) | 75% of the TCO remained reactive after 24 hours. | [3] |
| Storage | No degradation or isomerization observed for up to six months when stored at -20°C. | [3] |
Synthesis of (R)-TCO-OH
The synthesis of enantiomerically pure (R)-TCO-OH can be challenging. The most common approach involves the photoisomerization of the corresponding cis-cyclooctenol. Diastereoselective synthetic routes are also being developed to improve access to specific stereoisomers.
General Synthetic Workflow
Caption: General workflow for the synthesis of (R)-TCO-OH.
Experimental Protocol: Photoisomerization of cis-cyclooct-4-enol
This is a representative protocol and may require optimization.
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Preparation of the Reaction Mixture: In a quartz reaction vessel, dissolve cis-cyclooct-4-enol and a singlet sensitizer (e.g., methyl benzoate) in a suitable solvent such as cyclohexane.
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Photolysis: Irradiate the solution with a low-pressure mercury lamp (emitting at 254 nm) at a controlled temperature (e.g., 20°C). A flow photochemistry setup is often employed to improve efficiency and yield.
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Extraction and Purification: The resulting trans-cyclooct-4-enol can be selectively extracted from the organic phase into an aqueous phase containing silver nitrate, with which it forms a complex. After separation of the phases, the trans-isomer can be recovered.
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Chiral Separation: The racemic mixture of trans-cyclooct-4-enol is then subjected to chiral separation. This can be achieved using chiral high-performance liquid chromatography (HPLC) or through enzymatic resolution methods to isolate the (R)-enantiomer.
Applications in Bioconjugation
The rapid and specific reaction of (R)-TCO-OH with tetrazines makes it a powerful tool for bioconjugation. This includes the labeling of proteins, peptides, and other biomolecules for imaging, diagnostics, and therapeutic applications.
TCO-Tetrazine Ligation Workflow
Caption: Workflow for bioconjugation using TCO-tetrazine ligation.
Experimental Protocol: Protein Labeling with (R)-TCO-OH
This protocol describes a two-step labeling strategy where the protein is first functionalized with a tetrazine and then reacted with a TCO-modified probe. Alternatively, the protein can be modified with TCO and reacted with a tetrazine-probe.
Step 1: Functionalization of Protein with Tetrazine
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Protein Preparation: Dissolve or buffer exchange the protein of interest into an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL.
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Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of a tetrazine-NHS ester in anhydrous DMSO or DMF.
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Labeling Reaction: Add a 10- to 20-fold molar excess of the tetrazine-NHS ester stock solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.
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Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-15 minutes.
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Purification: Remove excess, unreacted tetrazine-NHS ester using a desalting column or dialysis.
Step 2: TCO-Tetrazine Ligation
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Reagent Preparation: Prepare the TCO-functionalized molecule (e.g., a fluorescent probe with a TCO group) in a compatible buffer.
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Ligation Reaction: Mix the tetrazine-labeled protein with the TCO-functionalized molecule. A slight molar excess (1.1 to 2-fold) of the TCO reagent is often recommended.
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Incubation: Incubate the reaction mixture for 30-120 minutes at room temperature or 4°C. The reaction time will depend on the specific reactants and their concentrations.
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Purification: Purify the final protein conjugate using size-exclusion chromatography (SEC) or other suitable methods to remove any unreacted TCO-functionalized molecule.
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Storage: Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage, protected from light if a fluorescent probe was used.
Conclusion
(R)-TCO-OH is a highly valuable and versatile reagent in the field of bioorthogonal chemistry. Its rapid and specific reactivity with tetrazines, coupled with its relative stability and a functional handle for derivatization, has positioned it as a key component in the development of sophisticated bioconjugates for a wide range of applications in research and medicine. The information and protocols provided in this guide are intended to serve as a comprehensive resource for scientists looking to harness the power of (R)-TCO-OH in their work.
References
- 1. Scalable, diastereoselective synthesis of trans-Cyclooctenes with favorable physiochemical properties [udspace.udel.edu]
- 2. General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties* - PubMed [pubmed.ncbi.nlm.nih.gov]
